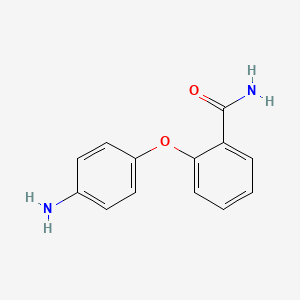

2-(4-Aminophenoxy)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-aminophenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQOWASRBXEFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(4-Aminophenoxy)benzamide" CAS number and properties

An In-depth Technical Guide to 2-(4-Aminophenoxy)benzamide: Properties, Synthesis, and Potential Applications

Abstract

This compound is a synthetic organic compound featuring a diaryl ether linkage, which connects a benzamide moiety to an aniline fragment. This unique structural arrangement makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The benzamide group is a well-established pharmacophore found in numerous therapeutic agents, while the aminophenoxy motif is present in various biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its chemical identity, predicted physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential applications grounded in the established bioactivity of structurally related compounds. This document is intended to serve as a foundational resource for scientists engaged in drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

Precise identification is critical for any chemical entity. This compound is registered under CAS Number 307308-74-3.[1][2] While experimental data for this specific compound is not widely published, its core properties can be predicted using computational models, which are invaluable for guiding experimental design.

Chemical Structure:

Caption: Potential research applications derived from the core scaffold.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the caution appropriate for a novel chemical of unknown toxicity. The hazards can be inferred from related benzamide compounds.

[3]Table 2: General Hazards of the Benzamide Chemical Class

| Hazard Type | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

| Mutagenicity | H341: Suspected of causing genetic defects (for Benzamide) | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical scaffold with considerable untapped potential. While experimental data remains limited, its constituent parts—the benzamide and aminophenoxy motifs—are well-represented in a multitude of bioactive compounds. The synthetic route outlined in this guide provides a logical and robust method for its preparation, enabling further investigation. Future research should focus on the synthesis of analog libraries and their systematic screening in biological assays to uncover potential applications in oncology, infectious disease, and agrochemicals.

References

-

U.S. Environmental Protection Agency. (n.d.). Benzamide, 2-amino-5-(4-aminophenoxy)-. Substance Details - SRS. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-5-(4-aminophenoxy)benzamide (C13H13N3O2). Retrieved from [Link]

-

MOLBASE. (n.d.). 2-[[2-(4-chlorophenoxy)acetyl]amino]benzamide. Retrieved from [Link]

-

Taha, M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Molecules, 19(3), 3482-3498. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 2-(2-Aminoethoxy)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-(Aminomethyl)-3-methylphenoxy]benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. Crystals, 12(2), 227. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Shang, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 24. Retrieved from [Link]

-

ResearchGate. (n.d.). A new synthetic method of 2-(4-hydroxyphenoxy) benzamide (15). Retrieved from [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. Retrieved from [Link]

-

ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved from [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH. Retrieved from [Link]

-

PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

ResearchGate. (2001). The Use of Benzamide Derivatives of Secondary Amines for Stereochemical Studies by Circular Dichroism. Retrieved from [Link]

-

SciELO. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Retrieved from [Link]

-

Wang, Y., et al. (2021). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. RSC Advances, 11(57), 36173-36181. Retrieved from [Link]

-

PubMed. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

Sources

"2-(4-Aminophenoxy)benzamide" structure and substructure analysis

An In-Depth Technical Guide to the Structure and Analysis of 2-(4-Aminophenoxy)benzamide

Authored by: A Senior Application Scientist

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, the assembly of specific molecular fragments often predicts biological activity. The compound this compound represents a compelling amalgamation of three such pharmacologically significant substructures: the benzamide core, the diphenyl ether linker, and a terminal 4-aminophenyl group. Benzamide derivatives are renowned for their diverse pharmacological profiles, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[1][2] The inherent versatility of the benzamide scaffold makes it a cornerstone in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

This technical guide provides a comprehensive analysis of the this compound structure, its physicochemical properties, and detailed protocols for its synthesis and characterization. By dissecting the molecule into its core components, we aim to provide researchers and drug development professionals with a foundational understanding of its chemical behavior and potential for therapeutic innovation.

Part 1: Core Structure and Substructure Analysis

The rational design of novel therapeutics begins with a deep understanding of the lead compound's architecture. The structure of this compound is a deliberate combination of functional groups, each contributing unique electronic, steric, and solubility characteristics.

Molecular Identity:

-

IUPAC Name: this compound

-

Chemical Formula: C₁₃H₁₂N₂O₂

-

Molecular Weight: 228.25 g/mol [5]

-

CAS Number: 307308-74-3[5]

Caption: 2D Structure of this compound.

The Benzamide Moiety: A Versatile Pharmacophore

The benzamide functional group consists of a carbonyl group attached to a nitrogen atom and a benzene ring.[1] This substructure is a cornerstone in medicinal chemistry due to its ability to act as a stable, neutral hydrogen bond donor and acceptor.[6]

-

Electronic Properties: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, resulting in a planar amide bond. This rigidity can be crucial for orienting the molecule within a biological target's binding site.

-

Pharmacological Significance: Benzamide derivatives exhibit a vast array of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[2][6] They are key components in drugs like sulpiride (an antipsychotic) and are investigated for treating conditions like cancer and Alzheimer's disease.[1][2]

Caption: Logical relationship of Benzamide features.

The Diphenyl Ether Linkage: A Flexible Spacer

The ether oxygen atom connecting the two phenyl rings provides rotational flexibility. This allows the two aromatic systems to adopt various conformations, which can be advantageous for optimizing binding to a target protein. The diaryl ether motif is chemically robust and is found in numerous biologically active compounds.

The 4-Aminophenyl Moiety: A Key Interaction Point

The terminal 4-aminophenyl group, also known as a p-substituted aniline, is a critical feature. The primary aromatic amine (—NH₂) can significantly influence the molecule's properties:

-

Basicity: The amino group is weakly basic and can be protonated at physiological pH to form an ammonium cation (—NH₃⁺). This allows for the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site.

-

Hydrogen Bonding: The amino group serves as an excellent hydrogen bond donor.

-

Synthetic Handle: The nucleophilic nature of the amine makes it a convenient point for further chemical modification to explore structure-activity relationships (SAR).

Part 2: Physicochemical Properties and Data

A compound's physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is limited, the following table summarizes known and predicted values.

| Property | Value / Prediction | Data Type | Source |

| Molecular Weight | 228.25 g/mol | Calculated | [5] |

| Appearance | White to off-white solid | Predicted | General knowledge |

| Boiling Point | 433.4 ± 30.0 °C | Predicted | [5] |

| Density | 1.261 ± 0.06 g/cm³ | Predicted | [5] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF | Predicted | General trends |

| XLogP3 | 1.3 - 1.5 | Computed | [7][8] |

| Hydrogen Bond Donors | 2 | Computed | [8] |

| Hydrogen Bond Acceptors | 3 | Computed | [8] |

Part 3: Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through several routes. One practical approach, adapted from methodologies for similar 2-aminobenzamide derivatives, involves the reaction of isatoic anhydride with 4-aminophenol.[9][10] This method is efficient and avoids harsh conditions.

Protocol: Synthesis via Isatoic Anhydride

-

Reactant Preparation: In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Nucleophilic Addition: To this solution, add 4-aminophenol (1.0 equivalent).

-

Reaction: Heat the mixture to reflux (typically 120-150 °C) for 4-6 hours. The reaction proceeds via nucleophilic attack of the aminophenol on the anhydride, followed by decarboxylation to yield the intermediate 2-amino-N-(4-hydroxyphenyl)benzamide.

-

Ether Formation (Williamson Ether Synthesis): This step is a modification of the standard protocol to achieve the target molecule, though a direct coupling might be more efficient if starting materials are available. This guide will focus on the characterization of the title compound. A more direct synthesis would involve the coupling of 2-fluorobenzamide and 4-aminophenol.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Caption: Proposed synthetic workflow.

Spectroscopic Characterization

Confirming the identity and purity of a synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[11]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆) [9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 10.0 | Singlet (broad) | 1H | Amide NH |

| ~ 7.7 - 7.2 | Multiplet | 4H | Benzamide aromatic CH |

| ~ 6.9 | Doublet | 2H | Aminophenyl CH (ortho to -OAr) |

| ~ 6.7 | Doublet | 2H | Aminophenyl CH (ortho to -NH₂) |

| ~ 6.3 | Singlet (broad) | 2H | Amine NH₂ |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) [9][11]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 168 | Amide C =O |

| ~ 150 - 115 | Aromatic C |

| ~ 115 | Aromatic C -NH₂ |

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[9][10]

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3470 - 3200 | Strong, Broad | N-H stretching (amine & amide) |

| ~ 1640 | Strong | C=O stretching (Amide I band) |

| ~ 1540 | Medium | N-H bending (Amide II band) |

| ~ 1240 | Strong | C-O-C stretching (asymmetric ether) |

3.2.3 Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[7]

-

Expected Molecular Ion (M⁺): m/z = 228.1

-

Predicted Fragments: Fragmentation would likely occur at the ether linkage and via loss of the amide group, providing characteristic daughter ions.

Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

Given that many benzamide derivatives show anticancer potential, a primary biological screen could involve assessing cytotoxicity against a cancer cell line. The MTT assay is a standard colorimetric method for this purpose.

-

Cell Seeding: Seed a human cancer cell line (e.g., HCT-116 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for MTT cell viability assay.

Conclusion

This compound is a molecule constructed from high-value pharmacophoric units. The benzamide core provides a rigid, interactive anchor, the diphenyl ether acts as a flexible linker, and the terminal aminophenyl group offers a key site for polar and ionic interactions. This structural arrangement makes it an intriguing candidate for further investigation in drug discovery programs, particularly in oncology and infectious diseases. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound and its future analogs, paving the way for the exploration of its full therapeutic potential.

References

-

Benzamide, 2-amino-5-(4-aminophenoxy)- - Substance Details - SRS | US EPA . Source: U.S. Environmental Protection Agency. [Link]

-

Benzamides: Sulpiride . Source: Pharmaguideline. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Source: Walsh Medical Media. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF . Source: ResearchGate. [Link]

-

2-amino-5-(4-aminophenoxy)benzamide (C13H13N3O2) . Source: PubChemLite. [Link]

-

2-[4-(Aminomethyl)phenoxy]benzamide . Source: PubChem. [Link]

-

2-[[2-(4-chlorophenoxy)acetyl]amino]benzamide . Source: MOLBASE. [Link]

-

4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors . Source: PubMed. [Link]

-

Al-Said, M. S., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3504-3514. Source: National Center for Biotechnology Information (NCBI). [Link]

-

bmse000668 Benzamide at BMRB . Source: Biological Magnetic Resonance Bank. [Link]

-

2-[4-(Aminomethyl)-3-methylphenoxy]benzamide . Source: PubChem. [Link]

-

Al-Majid, A. M., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(21), 7247. Source: MDPI. [Link]

-

Benzamide . Source: PubChem. [Link]

-

Benzamide . Source: Wikipedia. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site . Source: MDPI. [Link]

-

1,4-Bis(4-aminophenoxy)benzene . Source: PubChem. [Link]

-

Benzamide compounds with biological activities . Source: ResearchGate. [Link]

-

Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis- . Source: PubChem. [Link]

-

Shang, H., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 235. Source: Semantic Scholar. [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase . Source: PubMed. [Link]

-

A new synthetic method of 2-(4-hydroxyphenoxy) benzamide (15) . Source: ResearchGate. [Link]

-

Benzamide, n-(8-(p-aminophenoxy)octyl)- (C21H28N2O2) . Source: PubChemLite. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies . Source: ResearchGate. [Link]

-

Li, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2465. Source: National Center for Biotechnology Information (NCBI). [Link]

-

Functional Group Characteristics and Roles . Source: ASHP. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole . Source: ResearchGate. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry . Source: University of Wisconsin-Madison. [Link]

-

1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds . Source: ResearchGate. [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition . Source: Open Library Publishing Platform. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry . Source: National Center for Biotechnology Information (NCBI). [Link]

-

The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons . Source: PubMed. [Link]

Sources

- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 307308-74-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 2-amino-5-(4-aminophenoxy)benzamide (C13H13N3O2) [pubchemlite.lcsb.uni.lu]

- 8. 2-[4-(Aminomethyl)phenoxy]benzamide | C14H14N2O2 | CID 28409839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bmse000668 Benzamide at BMRB [bmrb.io]

"2-(4-Aminophenoxy)benzamide" potential biological targets

An In-Depth Technical Guide to the Potential Biological Targets of 2-(4-Aminophenoxy)benzamide

Executive Summary

This document provides a comprehensive technical analysis of the potential biological targets for the compound this compound. While direct experimental data for this specific molecule is not extensively available in public literature, a thorough investigation of structurally related analogs—particularly within the phenoxy benzamide class—provides a strong, evidence-based foundation for hypothesizing its primary and secondary biological targets. The core benzamide moiety is a well-established pharmacophore known to interact with a diverse array of enzymes and receptors. The addition of a 2-phenoxy linkage strongly suggests that the primary targets of interest belong to the Poly(ADP-ribose) Polymerase (PARP) family , specifically the mono-ADP-ribosyltransferase PARP10 (ARTD10) and, to a lesser extent, PARP2 . This hypothesis is supported by robust studies on closely related 4-phenoxybenzamide derivatives that demonstrate potent and selective inhibition of these enzymes.

Secondary and exploratory targets, identified from broader classes of benzamide-containing molecules, include Histone Deacetylases (HDACs) , the ABCG2 transporter involved in multidrug resistance, and Inosine 5'-monophosphate dehydrogenase (IMPDH) . This guide synthesizes the mechanistic rationale for each potential target, presents quantitative data from analogous compounds, and provides detailed, field-proven experimental workflows for the systematic validation of these hypotheses.

Part 1: The 2-(Phenoxy)benzamide Scaffold: A Primer

The molecule this compound belongs to the phenoxy benzamide class of compounds. Its structure is characterized by a central benzamide group, which acts as a versatile chemical scaffold, and a phenoxy ether linkage at the 2-position.

-

Benzamide Moiety: This group is critical for biological activity in many drug classes. It often functions as a bioisostere of nicotinamide, the recognition motif of the NAD+ cofactor. This allows benzamide-containing molecules to act as competitive inhibitors for NAD+-dependent enzymes like PARPs.

-

Phenoxy Ether Linker: This linker provides a specific three-dimensional orientation for the two aromatic rings. Modifications on either ring can be systematically explored to fine-tune potency, selectivity, and pharmacokinetic properties. The amino group at the 4-position of the distal phenyl ring offers a key point for potential hydrogen bonding within a target's active site.

Part 2: Primary Potential Biological Targets: ADP-Ribosyltransferases (PARPs)

The most compelling evidence from structurally related compounds points toward the PARP family of enzymes as the primary biological targets for this compound.

Rationale for PARP Inhibition

Research into 4-phenoxy and 3-phenoxybenzamide analogs has identified potent inhibitors of the mono-ADP-ribosyltransferase PARP10.[1][2][3] These compounds, such as OUL35 and its derivatives, show remarkable selectivity for PARP10 and, in some cases, activity against PARP2, with little to no inhibition of the well-studied PARP1.[1][3] Given that this compound shares the core phenoxybenzamide scaffold, it is highly probable that it also engages this enzyme family. PARP10 is involved in various cellular processes, including DNA damage repair and signal transduction, making it an attractive therapeutic target.[1][2][3]

Mechanism of Action

ADP-ribosyltransferases (ARTs), including PARPs, catalyze the transfer of ADP-ribose units from NAD+ to target proteins. The benzamide group of the inhibitor mimics the nicotinamide portion of NAD+, allowing it to bind competitively to the enzyme's catalytic domain. This binding event blocks the enzyme from utilizing its natural substrate, thereby inhibiting its function.

-

PARP10 (ARTD10): A mono-ADP-ribosyltransferase (MARylating enzyme) involved in signaling and DNA repair.[1][2] Overexpression of PARP10 can induce cell death, an effect that is rescued by potent inhibitors.[2]

-

PARP2: A poly-ADP-ribosyltransferase (PARylating enzyme) that, along with PARP1, is activated by DNA damage and plays a crucial role in DNA repair pathways.[1]

Quantitative Data for Analogous PARP Inhibitors

The following table summarizes the inhibitory potency of key phenoxybenzamide analogs against PARP enzymes, providing a benchmark for the anticipated activity of this compound.

| Compound/Analog | Target Enzyme | IC50 (nM) | Source |

| OUL35 (A 4-phenoxybenzamide) | PARP10 | 330 | [2] |

| Compound 32 (A 4-benzyloxybenzamide) | PARP10 | 230 | [2] |

| 4-(4-cyanophenoxy)benzamide | PARP10 | ~500 (estimated) | [1] |

| 3-(4-carbamoylphenoxy)benzamide | PARP10 | ~1000 (estimated) | [1] |

Signaling Pathway: PARP10 in Cellular Processes

The diagram below illustrates the hypothesized role of PARP10 and the intervention point for a competitive inhibitor.

Caption: Hypothesized mechanism of PARP10 inhibition.

Part 3: Secondary and Exploratory Potential Targets

While PARPs represent the most probable target class, the versatile benzamide scaffold has been associated with other important biological targets.

A. Histone Deacetylases (HDACs)

-

Rationale: The N-(2-aminophenyl)benzamide scaffold is a classic pharmacophore for potent HDAC inhibitors. While this compound has a different linkage (ether vs. direct amide bond to the second ring), the presence of the benzamide and an amino-substituted aromatic ring suggests a potential interaction with the zinc-dependent active site of class I HDACs.[4][5][6]

-

Mechanism of Action: HDAC inhibitors typically feature a zinc-binding group (ZBG) that chelates the catalytic Zn2+ ion in the enzyme's active site. This blocks the deacetylation of histone proteins, leading to chromatin relaxation, altered gene expression, and ultimately, cell cycle arrest and apoptosis in cancer cells. The primary amide or the amino group on the phenoxy ring could potentially serve this function.

B. ABCG2 Transporter

-

Rationale: A novel benzamide derivative, VKNG-2, was recently identified as an effective inhibitor of the ATP-binding cassette transporter ABCG2.[7][8]

-

Mechanism of Action: ABCG2 is an efflux pump that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of cancer cells, thereby conferring multidrug resistance (MDR).[8] Inhibitors of ABCG2 block this efflux function, increasing the intracellular concentration and efficacy of co-administered anticancer drugs. Molecular docking studies suggest VKNG-2 binds with high affinity to the transporter's substrate-binding site.[7]

C. Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

-

Rationale: Studies on benzamide riboside, a related nucleoside analog, revealed that its active metabolite, an NAD analog, is a potent inhibitor of IMPDH.[9]

-

Mechanism of Action: IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[9] Its inhibition depletes cellular pools of GTP and dGTP, which are essential for DNA and RNA synthesis, leading to potent anti-proliferative effects.

Part 4: A Systematic Workflow for Target Validation

To empirically determine the biological targets of this compound, a multi-step, self-validating experimental workflow is essential. This process moves from broad, initial screening to specific, cellular-level confirmation.

Experimental Workflow Diagram

Caption: A logical workflow for validating biological targets.

Experimental Protocol 1: Thermal Shift Assay (TSA) for Direct Binding

Causality: This assay identifies direct physical interaction between a ligand and a protein. Ligand binding typically increases the thermal stability of a protein, resulting in a higher melting temperature (Tm). This change is detected by a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Prepare purified recombinant target proteins (e.g., PARP10, HDAC1, IMPDH2) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

-

-

Assay Plate Setup:

-

In a 96-well or 384-well PCR plate, add the assay buffer.

-

Add the target protein to a final concentration of 2-5 µM.

-

Add the fluorescent dye to a final concentration of 5X.

-

Add the test compound to a final concentration of 10-20 µM. Include a DMSO-only control (vehicle) and a known inhibitor control if available.

-

-

Data Acquisition:

-

Seal the plate and place it in a real-time PCR instrument.

-

Set the instrument to acquire fluorescence data over a temperature gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

Determine the Tm for each well by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative.

-

A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control indicates direct binding.

-

Experimental Protocol 2: In Vitro PARP10 Enzymatic Assay

Causality: This assay directly measures the ability of the compound to inhibit the catalytic function of the target enzyme. A dose-dependent decrease in product formation allows for the calculation of the IC50 value, a key measure of potency.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant PARP10 catalytic domain in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

-

Prepare a 4X solution of biotinylated NAD+ in assay buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer to create 4X compound solutions.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the 4X compound dilutions.

-

Add 10 µL of the 2X PARP10 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of the 4X biotin-NAD+ substrate.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

-

Detection (e.g., Homogeneous Time-Resolved Fluorescence - HTRF):

-

Stop the reaction by adding a detection mix containing streptavidin-XL665 and an anti-ADP-ribose antibody conjugated to a Europium cryptate.

-

Incubate for 60 minutes to allow for binding.

-

Read the plate on an HTRF-compatible reader. The signal is inversely proportional to enzyme activity.

-

-

Data Analysis:

-

Normalize the data to high (no enzyme) and low (DMSO vehicle) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: This assay confirms that the compound engages its target inside intact, living cells. The principle is the same as TSA: ligand binding stabilizes the target protein against heat-induced denaturation and aggregation, leaving more soluble protein available for detection after heat shock.

Methodology:

-

Cell Treatment:

-

Culture a relevant cell line (e.g., HeLa cells overexpressing PARP10) to ~80% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle (DMSO) control for 1-2 hours under normal culture conditions.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a physiological buffer.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40 °C to 64 °C in 2 °C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble protein fraction (containing stabilized, non-aggregated target) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

-

Collect the supernatant (soluble fraction).

-

-

Target Detection:

-

Quantify the amount of the specific target protein (e.g., PARP10) remaining in the soluble fraction using Western blotting or ELISA.

-

-

Data Analysis:

-

For each treatment condition, plot the amount of soluble target protein against the heating temperature to generate a "melting curve."

-

A rightward shift of the curve in the presence of the compound indicates target stabilization and confirms cellular engagement.

-

Part 5: Conclusion and Future Directions

The chemical structure of this compound provides a strong, rational basis for prioritizing the PARP family , particularly PARP10 , as its most probable biological target. The experimental workflows detailed herein provide a clear path to validating this primary hypothesis and exploring secondary targets like HDACs and the ABCG2 transporter.

Successful confirmation of a primary target should be followed by a comprehensive Structure-Activity Relationship (SAR) campaign to optimize potency and selectivity. This involves synthesizing and testing a matrix of analogs with modifications to the phenoxy and benzamide rings. Concurrently, profiling the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology properties will be critical for assessing its potential as a therapeutic lead.

References

-

Hopp, A. K., et al. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem. Available at: [Link]

- Google Patents. (1999). EP0583682B1 - Process for the preparation of 2-(4-Aminophenyl)-benzothiazole derivatives.

-

Urbani, P., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Ostath, R. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]

-

Hopp, A. K., et al. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ResearchGate. Available at: [Link]

- Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.

- Google Patents. (1964). US3136815A - Amino substituted benzophenone oximes and derivatives thereof.

- Google Patents. (1988). DK592688D0 - BENZ (THI) AMIDE DERIVATIVES, THEIR PREPARATION AND USE AS FUNGICIDES.

-

ResearchGate. (n.d.). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Request PDF. Available at: [Link]

-

Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences. Available at: [Link]

-

Al-Dies, A. M., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals. Available at: [Link]

-

Yang, S., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

-

European Patent Office. (n.d.). BENZAMIDE DERIVATIVE - Patent 2842939. Available at: [Link]

-

Al-Ostath, R. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health. Available at: [Link]

-

Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PubMed. Available at: [Link]

-

Jayaram, H. N., et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]

-

Chen, J., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. Available at: [Link]

-

Chen, J., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). A new synthetic method of 2-(4-hydroxyphenoxy) benzamide (15). Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Activities of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives. Available at: [Link]

-

Yang, S., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Available at: [Link]

-

Al-Dies, A. M., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules. Available at: [Link]

-

Miller, J. R., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. PubMed. Available at: [Link]

-

Dumuis, A., et al. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. PubMed. Available at: [Link]

-

Park, S., et al. (2013). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and activity of inhibitors highly specific for the glycolytic enzymes. Available at: [Link]

Sources

- 1. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]

- 5. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-(4-Aminophenoxy)benzamide Scaffold: A Privileged Fragment in Modern Drug Discovery

Abstract

In the landscape of contemporary drug discovery, the identification and optimization of privileged fragments—molecular scaffolds that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 2-(4-aminophenoxy)benzamide core has emerged as a versatile and valuable fragment, demonstrating a remarkable capacity for molecular recognition across diverse protein families. This technical guide provides an in-depth exploration of the this compound scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, biological activities, and structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of its therapeutic potential, supported by detailed experimental protocols and visual representations of key concepts, to empower the rational design of next-generation therapeutics based on this promising fragment.

Introduction: The Rise of a Versatile Scaffold

The benzamide moiety is a well-established pharmacophore present in a wide array of approved drugs.[1] Its ability to form key hydrogen bonding interactions and serve as a stable backbone for diverse substitutions makes it a frequent starting point in medicinal chemistry campaigns. The strategic incorporation of a 2-phenoxy linkage introduces a degree of conformational flexibility and extends the scaffold's reach into larger binding pockets.

The specific focus of this guide, the this compound core, combines these features with a strategically placed amino group on the phenoxy ring. This primary amine can act as a crucial hydrogen bond donor or acceptor, serve as a point for further chemical modification, or contribute to the overall physicochemical properties of the molecule, such as solubility and cell permeability. This unique combination of features has led to the exploration of this scaffold against a range of therapeutic targets, particularly in oncology and infectious diseases.

Synthetic Strategies: Accessing the this compound Core

The efficient and versatile synthesis of the this compound core and its derivatives is critical for its exploration in drug discovery. Several synthetic routes have been developed, often involving the formation of the diaryl ether bond as a key step.

General Synthetic Approach

A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated 2-halobenzamide and 4-aminophenol or a protected equivalent. Alternatively, a Williamson ether synthesis can be employed. A representative synthetic workflow is outlined below:

Caption: General synthetic strategies for accessing the this compound core.

A facile method for a related precursor, ethyl-2-(4-aminophenoxy)acetate, involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by a selective reduction of the nitro group using iron powder and ammonium chloride.[2] This precursor can then be coupled with a suitable benzoic acid derivative to yield the final product.

Detailed Experimental Protocol: Synthesis of a 2-Aryloxybenzamide Precursor

The following protocol is adapted from a method for synthesizing 2-(4-hydroxyphenoxy)benzamide derivatives, which involves the formation of a 2-aryloxybenzamide intermediate.[3]

Materials:

-

Substituted 2-iodobenzoic acid

-

Methanol

-

Concentrated sulfuric acid

-

Substituted phenol

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl2)

-

Ammonia solution

Procedure:

-

Esterification of 2-Iodobenzoic Acid: To a solution of 2-iodobenzoic acid in methanol, add concentrated sulfuric acid and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, work up the reaction to isolate the methyl 2-iodobenzoate.[3]

-

Ullmann Ether Synthesis: Combine methyl 2-iodobenzoate, the desired phenol, CuI, and Cs2CO3 in DMF. Heat the mixture and monitor by TLC. After completion, perform an aqueous workup and purify the product by column chromatography to obtain the methyl 2-phenoxybenzoate derivative.

-

Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid using a suitable base such as sodium hydroxide.

-

Amidation: Convert the carboxylic acid to the benzamide by first activating it with thionyl chloride to form the acyl chloride, followed by reaction with an ammonia solution. Purify the final 2-phenoxybenzamide derivative by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

The this compound scaffold has been implicitly and explicitly explored in the context of several therapeutic targets. The following sections highlight key areas of investigation.

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

PARP enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair.[4] Inhibitors of these enzymes have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] The benzamide core is a known pharmacophore for PARP inhibition, mimicking the nicotinamide moiety of the NAD+ substrate.

While much of the literature focuses on 4-phenoxybenzamides as PARP10 inhibitors, the underlying principles of targeting the nicotinamide binding site are applicable.[4][6][7] The this compound scaffold can be rationally designed to fit within the PARP catalytic domain, with the benzamide group occupying the nicotinamide ribose binding site and the aminophenoxy moiety extending towards the adenine ribose binding site, allowing for further derivatization to enhance potency and selectivity.

Caption: Simplified signaling pathway of PARP inhibition in cancer therapy.

Kinase Inhibition

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The this compound scaffold is structurally related to known kinase inhibitor cores. For instance, the 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold is a key component of the multi-kinase inhibitor Sorafenib.

Derivatives of the this compound core could potentially target the ATP-binding site of various kinases. The benzamide portion can interact with the hinge region of the kinase, while the aminophenoxy group can be modified to achieve selectivity and potency by exploring different regions of the ATP pocket.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anti-cancer agents. The N-(2-aminophenyl)benzamide scaffold is a known zinc-binding group in many HDAC inhibitors.[9][10] While the topic scaffold is a this compound, the presence of the amino group suggests potential for chelation with the zinc ion in the HDAC active site, a key interaction for inhibitory activity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for the this compound core is not extensively documented, we can infer key relationships from related compound classes.

| Structural Moiety | Modification | Potential Impact on Activity | Rationale |

| Benzamide | Substitution on the aromatic ring | Can modulate potency and selectivity. Electron-withdrawing or donating groups can alter the electronics of the amide and its interactions with the target. | Fine-tuning of interactions within the binding pocket. |

| Phenoxy Linkage | Introduction of substituents on the phenoxy ring | Can influence conformation and provide additional interactions with the target protein. Fluorine substitution, for example, can enhance binding affinity.[11] | Exploration of additional binding pockets and enhancement of physicochemical properties. |

| Amino Group | Acylation, alkylation, or conversion to other functional groups | Can serve as a vector for further chemical elaboration to improve potency, selectivity, and pharmacokinetic properties. Can also act as a key hydrogen bond donor/acceptor. | Targeting specific interactions in the solvent-exposed region of the binding site. |

Key Experimental Protocols

The evaluation of compounds based on the this compound scaffold requires a suite of well-established biochemical and cell-based assays.

PARP1/2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1 or PARP2.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Histones (as a substrate for PARylation)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) antibody conjugated to a detection molecule (e.g., HRP)

-

Substrate for the detection enzyme (e.g., TMB)

-

Test compounds

Procedure:

-

Coat streptavidin plates with histones.

-

Add PARP enzyme, biotinylated NAD+, and varying concentrations of the test compound.

-

Incubate to allow the PARylation reaction to proceed.

-

Wash the plates to remove unbound reagents.

-

Add the anti-poly(ADP-ribose) antibody and incubate.

-

Wash the plates again.

-

Add the detection substrate and measure the signal (e.g., absorbance at a specific wavelength).

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., a BRCA-deficient cell line for PARP inhibitors)

-

Cell culture medium and supplements

-

96-well plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile fragment in drug discovery. Its synthetic accessibility and the strategic placement of key functional groups provide a solid foundation for the development of potent and selective inhibitors against a range of therapeutic targets. While further focused research is needed to fully elucidate the structure-activity relationships of this specific core, the insights gained from related benzamide and phenoxy-containing compounds offer a clear roadmap for future medicinal chemistry efforts. The continued exploration of this scaffold is poised to yield novel therapeutic candidates with the potential to address unmet medical needs in oncology and beyond.

References

-

Grote, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(11), 3326. [Link]

- BenchChem. (2025). Application Notes and Protocols for 2-Amino-N-Arylbenzamides in Cancer Research. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)

-

Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072–4075. [Link]

-

Schulz, C., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen, 10(9), 939–948. [Link]

-

Barakat, A., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(21), 6429. [Link]

-

Al-Blewi, F. F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3484–3495. [Link]

-

Shang, Y., et al. (2022). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 27(3), 1009. [Link]

-

Vangapandu, V. N., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463. [Link]

- ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

- Penthala, N. R., et al. (2016). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc, 2016(5), 214-225.

-

Lehtiö, L., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry, 156, 755-766. [Link]

- ResearchGate. (2021). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10.

- BenchChem. (2025). The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. BenchChem.

- Google Patents. (2016).

- Semantic Scholar. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Semantic Scholar.

- ResearchGate. (n.d.). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors.

-

Ashby, C. R., Jr., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Molecules, 26(5), 1234. [Link]

- Kunes, J., et al. (2000). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska Farmacie, 49(5), 227-233.

-

Wang, X., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry, 8, 583. [Link]

- Santa Cruz Biotechnology. (n.d.). VEGFR Tyrosine Kinase Inhibitor II. SCBT.

- ResearchGate. (n.d.). Benzamide compounds with biological activities.

- BenchChem. (2025). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. BenchChem.

- CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.

- BenchChem. (2025). A Comparative Analysis of Benzamide-Based PARP Inhibitors: A Guide for Researchers. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Developing Novel Kinase Inhibitors from a 4-(4-Aminophenoxy)

- ResearchGate. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

-

Ge, N., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry, 9(11), 1213–1225. [Link]

- Gul, H. I., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Bioorganic Chemistry, 102, 104085.

-

Hussain, A., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(54), 34229–34246. [Link]

- Boyd, S., et al. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(22), 6118–6122.

- Lee, J., et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Bioorganic & Medicinal Chemistry Letters, 103, 129699.

- Singh, S., et al. (2025). Kinase Inhibitors for Targeted Cancer Therapy. Current Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]

- 11. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-(4-Aminophenoxy)benzamide: A Technical Guide for Researchers

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-(4-Aminophenoxy)benzamide, a molecule of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a comprehensive predictive guide based on established spectroscopic principles and data from closely related analogs. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this compound.

Molecular Structure and an Overview of Spectroscopic Techniques

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a benzamide moiety linked via an ether bond to a p-aminophenoxy group. Understanding the individual contributions of these components is key to interpreting the spectral data.

This guide will systematically explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The experimental protocols outlined herein represent best practices for the acquisition of high-quality data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility and accurate data interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., -NH₂). DMSO-d₆ is often preferred for its ability to slow down the exchange of amide and amine protons, allowing for their observation.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Following ¹H NMR, acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, as well as the amine and amide protons. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| Amide Protons (-C(O)NH₂) | 7.5 - 8.5 | Broad Singlet | 2H | The deshielding effect of the carbonyl group and their exchangeable nature result in a broad signal in the downfield region. |

| Aromatic Protons (Benzamide Ring) | 7.0 - 8.0 | Multiplets | 4H | The protons on the benzamide ring will appear as a complex multiplet pattern due to ortho, meta, and para couplings. The exact shifts will depend on the substitution pattern. |

| Aromatic Protons (Aminophenoxy Ring, ortho to -O-) | 6.8 - 7.2 | Doublet | 2H | These protons are shielded by the electron-donating ether oxygen and will appear as a doublet due to coupling with the adjacent protons. |

| Aromatic Protons (Aminophenoxy Ring, ortho to -NH₂) | 6.6 - 6.9 | Doublet | 2H | These protons are strongly shielded by the electron-donating amino group, shifting them upfield. They will appear as a doublet. |

| Amine Protons (-NH₂) | 3.5 - 5.0 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They typically appear as a broad singlet. |

Note: Predicted chemical shifts are based on data from similar structures such as benzamide and ethyl 2-(4-aminophenoxy)acetate.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| Carbonyl Carbon (-C=O) | 165 - 175 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| Aromatic Carbons (Benzamide Ring) | 120 - 140 | The chemical shifts of these carbons will be influenced by the amide and ether substituents. |

| Aromatic Carbons (Aminophenoxy Ring) | 110 - 150 | The carbons in this ring are influenced by both the strongly electron-donating amino group and the ether oxygen. The carbon bearing the amino group will be significantly shielded. |

Note: Predicted chemical shifts are based on data from similar structures such as benzamide and ethyl 2-(4-aminophenoxy)acetate.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, C-O, and aromatic C-H and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch (Amine & Amide) | 3100 - 3500 | Medium to Strong | The presence of two N-H bonds in the primary amine and two in the primary amide will likely result in a broad, complex band in this region. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the phenyl rings. |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | The carbonyl group of the amide will give a very strong and characteristic absorption in this region. |

| N-H Bend (Amine & Amide) | 1550 - 1650 | Medium | Bending vibrations of the N-H bonds. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | A series of bands corresponding to the stretching of the carbon-carbon bonds within the aromatic rings. |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong | The stretching of the aryl-oxygen bond in the ether linkage will produce a strong absorption. |

| C-N Stretch (Amine & Amide) | 1000 - 1350 | Medium | Stretching vibrations of the carbon-nitrogen bonds. |

Note: Expected wavenumbers are based on standard IR correlation tables and data for benzamide and related aromatic ethers.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid like this compound, LC-MS with electrospray ionization (ESI) is a suitable method.

-

Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

The mass spectrum of this compound will provide the molecular weight and key fragmentation information.

| Ion | Predicted m/z | Justification |

| Molecular Ion [M]⁺˙ | 228 | The molecular formula is C₁₃H₁₂N₂O₂. The molecular weight is approximately 228.25 g/mol . The exact mass will be observed with high-resolution mass spectrometry. |

| Protonated Molecule [M+H]⁺ | 229 | In ESI-MS (positive mode), the protonated molecule is often the base peak. |

| Key Fragment Ions | Various | Fragmentation is expected to occur at the ether linkage and the amide bond. Common fragments would include the benzoyl cation (m/z 105) and the aminophenoxy cation (m/z 108). The loss of the amide group (-NH₂) would lead to a fragment at m/z 212. |

Note: The fragmentation of benzamide typically shows a strong peak at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).[6][7]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the characterization of this molecule. The provided protocols and expected spectral features will serve as a valuable reference for synthesis, purification, and structural confirmation in a research and development setting. It is important to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation.

References

-

BMRB. (n.d.). bmse000668 Benzamide. Biological Magnetic Resonance Bank. Retrieved from [Link]

-

MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(15), 4984. Retrieved from [Link]

-

NIST. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-5-(4-aminophenoxy)benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

Sources

A Technical Guide to the Sourcing and Synthesis of 2-(4-Aminophenoxy)benzamide for Advanced Research

Introduction: The Benzamide Scaffold and the Quest for a Niche Derivative

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of active pharmaceutical ingredients (APIs).[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide focuses on a specific, niche derivative, 2-(4-Aminophenoxy)benzamide , a molecule of interest for researchers in drug discovery and development.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple supplier list to provide a realistic and actionable guide to acquiring this compound. Our investigation reveals that this compound is not a readily available, off-the-shelf reagent. Therefore, this guide emphasizes strategies for custom synthesis, identification of key starting materials, and essential quality control protocols to ensure the integrity of the final product. We will delve into the causality behind synthetic choices and provide self-validating analytical workflows, grounding our recommendations in authoritative scientific literature.

Compound Profile and Isomeric Considerations

A precise understanding of the target molecule's structure is paramount. The name "this compound" specifies a distinct isomeric configuration. However, in chemical databases and supplier catalogs, closely related isomers are more commonly listed. It is critical for researchers to distinguish between these structures to ensure the correct material is sourced or synthesized for their experiments.

Caption: Chemical structures of the target molecule and its common isomers.

The table below summarizes the key identifiers for the target compound and its related, more accessible isomers. The absence of a dedicated CAS number for the primary target underscores its status as a novel or research-specific chemical.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (See Diagram Above) | Not readily available | C₁₃H₁₂N₂O₂ | 228.25 |

| 4-(2-Aminophenoxy)benzamide | (See Diagram Above) | 1019366-58-5[3] | C₁₃H₁₂N₂O₂ | 228.25 |

| 2-Amino-5-(4-aminophenoxy)benzamide | (See Diagram Above) | 40763-98-2[4] | C₁₃H₁₃N₃O₂ | 243.26[4] |

Commercial Availability and Sourcing Strategy

Direct procurement of this compound from major chemical suppliers is challenging. An exhaustive search reveals a lack of catalog listings for this specific isomer. However, this does not render the molecule unobtainable. The primary routes for acquisition are through sourcing of precursors for in-house synthesis or by engaging a custom synthesis service.

Caption: Recommended workflow for sourcing this compound.

Suppliers of Related Materials and Custom Synthesis Services

While the target compound is not directly available, several vendors supply related building blocks or offer the expert services required to produce it. For researchers, engaging a Contract Research Organization (CRO) with expertise in medicinal chemistry is the most direct path to obtaining high-purity this compound.

| Supplier | Service/Product Offered | Relevance to Target Compound | Website |

| BLD Pharm | Supplier of Isomers | Lists 4-(2-Aminophenoxy)benzamide (CAS: 1019366-58-5), a key structural analog.[3] | www.bldpharm.com[3] |

| Ambeed, Inc. | Building Blocks & Intermediates | Offers a wide range of advanced intermediates suitable for multi-step custom synthesis projects.[5] | www.ambeed.com[5] |

| Chemenu Inc. | Custom Synthesis & Building Blocks | Specializes in contract research and provides diverse building blocks for novel compound synthesis.[5] | www.chemenu.com[5] |

| SAGECHEM LIMITED | R&D and Manufacturing | Provides custom synthesis of pharmaceutical intermediates from lab to pilot scale.[5] | www.sagechem.com[5] |

Proposed Synthesis Strategy